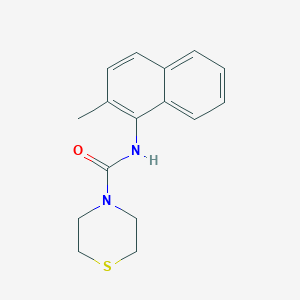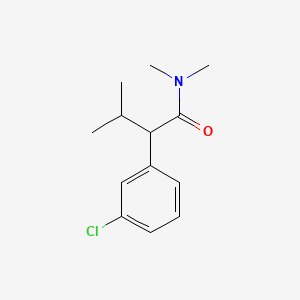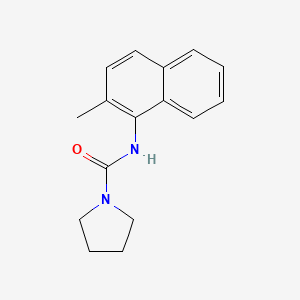
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MTMTC, and it is a thiomorpholine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting specific enzymes or receptors in the body. For instance, some derivatives of MTMTC have been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. The compound has also been found to have low toxicity, which makes it a safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is its potential applications in various fields of scientific research. The compound has been found to have low toxicity, which makes it a safe compound for use in various applications. However, one of the limitations of this compound is its limited solubility in water, which makes it challenging to use in some applications.
Future Directions
There are several future directions for the research on N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide. One of the directions is the synthesis of new derivatives of MTMTC and evaluation of their biological activities. The compound can also be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies can also be carried out to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized using various methods, and it has been found to have low toxicity and potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide can be achieved using various methods. One of the common methods involves the reaction of 2-methylnaphthalene with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have synthesized various derivatives of MTMTC and evaluated their biological activities, including antitumor, antibacterial, antiviral, and antifungal activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-7-13-4-2-3-5-14(13)15(12)17-16(19)18-8-10-20-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVGTYPXHNBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)